2-Amino-4-(2-methylpiperidin-1-yl)butanoic acid
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Overview
Description
2-Amino-4-(2-methylpiperidin-1-yl)butanoic acid is a compound with the molecular formula C10H20N2O2 It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-methylpiperidin-1-yl)butanoic acid typically involves the reaction of 2-methylpiperidine with a suitable precursor, such as 4-chlorobutanoic acid. The reaction is carried out under controlled conditions, often in the presence of a base like sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-methylpiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary product is the corresponding amine or alcohol.
Substitution: The products vary based on the nucleophile used, leading to a wide range of substituted derivatives.
Scientific Research Applications
2-Amino-4-(2-methylpiperidin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-methylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(1-piperidinyl)butanoic acid
- 2-Amino-4-(2-ethylpiperidin-1-yl)butanoic acid
- 2-Amino-4-(2-methylpyrrolidin-1-yl)butanoic acid
Uniqueness
2-Amino-4-(2-methylpiperidin-1-yl)butanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the piperidine ring.
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-amino-4-(2-methylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C10H20N2O2/c1-8-4-2-3-6-12(8)7-5-9(11)10(13)14/h8-9H,2-7,11H2,1H3,(H,13,14) |
InChI Key |
AMTIHCGBZSVRAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCC(C(=O)O)N |
Origin of Product |
United States |
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